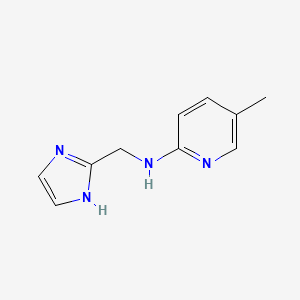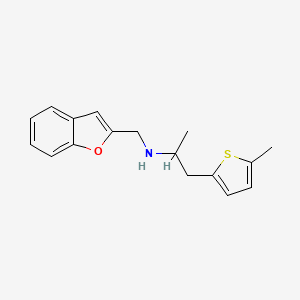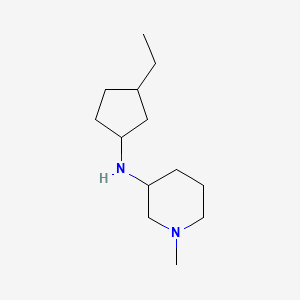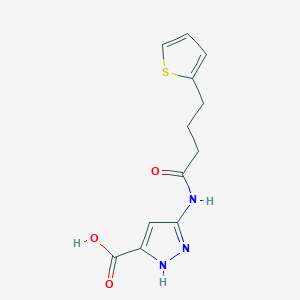
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MRS2179 and is a selective antagonist of the P2Y1 receptor, which plays a crucial role in platelet aggregation, thrombosis, and other physiological processes.
Mecanismo De Acción
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombosis. By inhibiting the activation of P2Y1 receptors, N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine prevents the binding of ADP to platelets, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits platelet aggregation and ATP release induced by ADP. In vivo studies have shown that N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine reduces thrombus formation and improves blood flow in animal models of thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine is its selectivity for the P2Y1 receptor, which allows for precise targeting of this receptor in various experimental settings. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine. One area of research is the development of more potent and selective P2Y1 receptor antagonists for use in various applications. Another area of research is the investigation of the potential therapeutic applications of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine in various diseases, including cardiovascular diseases and cancer. Additionally, the role of P2Y1 receptors in various physiological processes such as synaptic transmission and plasticity warrants further investigation.
Métodos De Síntesis
The synthesis method of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine involves the reaction of 2-chloro-5-methylpyridine with imidazole in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer research. In neuroscience, this compound has been used to study the role of P2Y1 receptors in synaptic transmission and plasticity. In cardiovascular diseases, N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been investigated as a potential anti-thrombotic agent due to its ability to inhibit platelet aggregation. In cancer research, this compound has been studied for its potential role in inhibiting cancer cell proliferation and metastasis.
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(13-6-8)14-7-10-11-4-5-12-10/h2-6H,7H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNRNDZYOYIHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Imidazol-2-yl)methyl)-5-methylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)

![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)

![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)